molecular formula C22H23NO6 B11159839 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid

4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11159839
M. Wt: 397.4 g/mol
InChI Key: SUBAKMGAOLONKM-UHFFFAOYSA-N
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Description

4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of benzofurochromenes This compound is characterized by its unique structure, which includes a benzofuran fused with a chromene ring system, and an amino butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common approach is the condensation of 4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl acetate with an appropriate amino acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1

Mechanism of Action

The mechanism of action of 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit bacterial DNA gyrase, thereby exerting antimicrobial effects . Additionally, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzofuran derivatives: Compounds with a benzofuran moiety often display similar chemical reactivity and biological properties.

Uniqueness

What sets 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid apart is its unique combination of a benzofurochromene core with an amino butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

4-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C22H23NO6/c1-12-14-9-16-13-5-2-3-6-17(13)28-19(16)11-18(14)29-22(27)15(12)10-20(24)23-8-4-7-21(25)26/h9,11H,2-8,10H2,1H3,(H,23,24)(H,25,26)

InChI Key

SUBAKMGAOLONKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NCCCC(=O)O

Origin of Product

United States

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